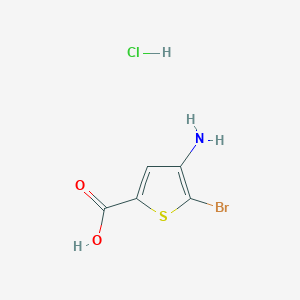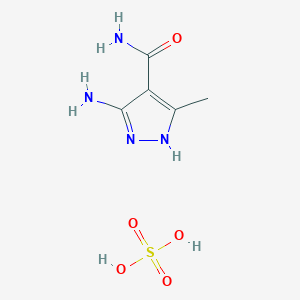
Sulfate de 5-amino-3-méthyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
5-Amino-4-pyrazolecarboxamide is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines . It is also an intermediate used in the synthesis of 3- (4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide .
Synthesis Analysis
A series of novel pyrazole-4-carboxamides were rationally designed and synthesized . The structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involves stirring the mixture at room temperature for 1 hour, then heating under reflux for 4-6 hours .Molecular Structure Analysis
The molecular formula of 5-amino-1-methyl-1H-pyrazole-4-carboxamide is C5H8N4O . The average mass is 140.143 Da and the monoisotopic mass is 140.069809 Da .Chemical Reactions Analysis
5-Amino-1-methyl-1H-pyrazole-4-carboxamide reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .Physical and Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 355.1±22.0 °C at 760 mmHg, and a flash point of 168.6±22.3 °C . It has 5 H bond acceptors, 4 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Recherche pharmaceutique
Le composé est utilisé dans la synthèse de divers agents pharmaceutiques. Ses structures dérivées sont explorées pour leur potentiel en tant qu'agents antiprolifératifs contre les lignées cellulaires cancéreuses humaines . Cette recherche est essentielle au développement de nouvelles thérapies contre le cancer.
Développement agrochimique
En recherche agrochimique, le composé sert de précurseur à la création de fongicides. Des études ont montré que certains dérivés présentent une puissance fongicide significative contre des agents pathogènes des plantes comme A. solani , ce qui est essentiel pour la protection des cultures et la sécurité alimentaire.
Synthèse organique
En tant qu'intermédiaire en synthèse organique, ce composé est impliqué dans la préparation de molécules complexes. Sa polyvalence permet la création d'une large gamme de cibles synthétiques, qui peuvent être adaptées à des propriétés chimiques ou des activités biologiques spécifiques .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .
Mode of Action
The compound acts as a pan-FGFR covalent inhibitor , targeting both wild-type and gatekeeper mutants of FGFRs . The representative compound demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It irreversibly binds to FGFR1 , which means it forms a covalent bond with the receptor, leading to a permanent change in the receptor’s function.
Biochemical Pathways
The aberrant activation of FGFRs plays a critical role in various cancers . By inhibiting FGFRs, the compound can potentially disrupt the biochemical pathways that lead to the proliferation of cancer cells . .
Result of Action
The compound strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This indicates that the compound’s action results in a decrease in the growth of these cancer cells.
Analyse Biochimique
Biochemical Properties
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in cell growth, differentiation, and angiogenesis . The compound binds to these enzymes, inhibiting their activity and thereby affecting various cellular processes. Additionally, 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate has been shown to interact with adenosine deaminase, an enzyme involved in purine metabolism .
Cellular Effects
The effects of 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate on cells are profound. It has been observed to inhibit the proliferation of various cancer cell lines, including lung cancer cells (NCI-H520), gastric cancer cells (SNU-16 and KATO III), and breast cancer cells (MCF-7) . This compound influences cell signaling pathways by inhibiting FGFRs, leading to reduced cell growth and increased apoptosis. Furthermore, it affects gene expression and cellular metabolism by altering the activity of key enzymes and signaling molecules.
Molecular Mechanism
At the molecular level, 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate exerts its effects through covalent binding to target enzymes. It forms irreversible bonds with FGFRs, leading to sustained inhibition of their activity . This binding disrupts the normal signaling pathways mediated by these receptors, resulting in altered cellular responses. The compound also inhibits adenosine deaminase, affecting purine metabolism and further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate have been studied over various time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and air . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate is involved in several metabolic pathways. It interacts with enzymes such as adenosine deaminase, affecting purine metabolism . The compound’s inhibition of FGFRs also impacts metabolic flux and metabolite levels, leading to altered cellular metabolism . These interactions underscore the compound’s potential in modulating metabolic pathways for therapeutic purposes.
Transport and Distribution
Within cells and tissues, 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting enzyme activity and modulating cellular processes.
Propriétés
IUPAC Name |
3-amino-5-methyl-1H-pyrazole-4-carboxamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.H2O4S/c1-2-3(5(7)10)4(6)9-8-2;1-5(2,3)4/h1H3,(H2,7,10)(H3,6,8,9);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRPAATQMUCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)

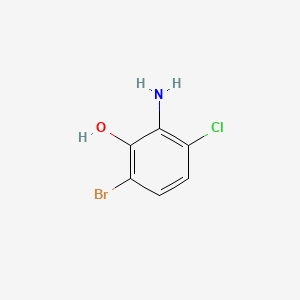
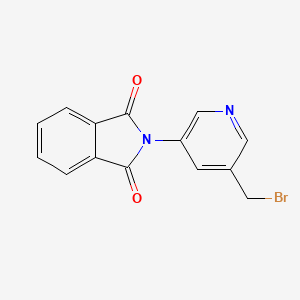
![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)
![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)
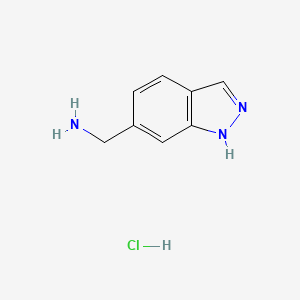
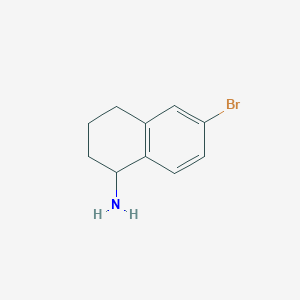

![5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1376901.png)

